(R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione is a chiral compound that belongs to the oxazolidine-2,5-dione class. This compound features a five-membered ring structure with a nitrobenzyl substituent, which plays a significant role in its chemical reactivity and potential biological activities. The presence of the nitro group enhances its applicability in various fields, including medicinal chemistry and organic synthesis.
This compound is typically synthesized from starting materials such as (R)-glycidyl butyrate and 4-nitrobenzylamine. The synthesis process involves several steps, including cyclization and oxidation reactions, which are crucial for forming the oxazolidine ring and introducing the nitro group at the para position of the benzyl ring.
(R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione is classified under oxazolidine derivatives, which are characterized by their five-membered cyclic structure containing nitrogen and oxygen atoms. This classification is significant due to the unique properties and reactivity patterns exhibited by oxazolidines.
The synthesis of (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione can be summarized in several key steps:
The molecular structure of (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione consists of a five-membered oxazolidine ring with a nitrobenzyl substituent. The stereochemistry at the oxazolidine center contributes to its chiral nature.
(R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione can participate in various chemical reactions due to its functional groups:
The mechanism of action for (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets within biological systems:
(R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione has several significant applications in scientific research:
Chiral oxazolidine-2,5-diones serve as versatile synthons in asymmetric synthesis and drug design. The (R)-4-(4-Nitrobenzyl) variant (CAS 61177-00-2) exemplifies this utility with its C₁₀H₈N₂O₅ molecular framework, where the nitrobenzyl group provides electronic asymmetry essential for stereoselective transformations [1] . This compound’s 236.18 g/mol molecular weight and crystalline solid state facilitate handling in organic reactions, while the electron-withdrawing nitro group (-NO₂) activates the benzyl position for nucleophilic substitutions [1] [6]. Medicinally, such scaffolds serve as precursors for bioactive molecules:
Table 1: Molecular Properties of (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione
Property | Value | Source |
---|---|---|
CAS Registry | 61177-00-2 | [1] |
Molecular Formula | C₁₀H₈N₂O₅ | [1] |
Molecular Weight | 236.18 g/mol | [1] |
Chiral Center | (R)-configuration at C4 | [1] |
SMILES Notation | O=C(N[C@@H]1CC2=CC=C(N+=O)C=C2)OC1=O | [1] |
Key Functional Groups | Oxazolidinedione, Nitrobenzyl | [6] |
The chemistry of nitrobenzyl-heterocycles evolved through three key phases:
The 4-(4-nitrobenzyl) variant (CAS 61777-05-7) remains commercially available for research, with pricing reflecting synthetic complexity ($445/g for 95% pure material) . Its structural evolution parallels medicinal chemistry’s shift toward stereoselective drug design.
Table 2: Historical Milestones in Nitrobenzyl-Oxazolidinedione Chemistry
Year Range | Development | Impact |
---|---|---|
1950–1970 | Oxazolidinedione scaffold synthesis established | Enabled heterocyclic diversification |
1985 | First nitrobenzyl derivatives reported | Introduced electronic activation strategies |
1992 | (R)-enantiomer resolved | Paved way for asymmetric applications |
2010–Present | Catalytic asymmetric synthesis optimized | Improved ee >99%; reduced production costs |
Despite its potential, significant knowledge gaps limit this chiral building block’s utilization:
Table 3: Critical Research Gaps and Proposed Approaches
Research Gap | Current Limitation | Potential Solution |
---|---|---|
Enantiopreserving C5-functionalization | Racemization during alkylation (up to 40% ee loss) | Chiral Lewis acid catalysts |
Metabolic stability | Rapid hepatic degradation in vitro | 3-Substituents to sterically block oxidation |
Scalable asymmetric synthesis | Low yields in enzymatic resolution (≤35%) | Ru/BINAP-catalyzed hydrogenation |
Prodrug activation kinetics | Unknown reductase specificity | Enzyme kinetics profiling with human/L. donovani reductases |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3